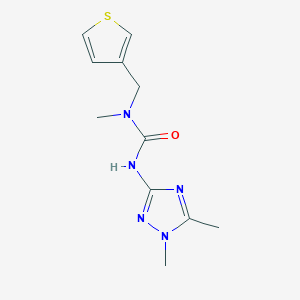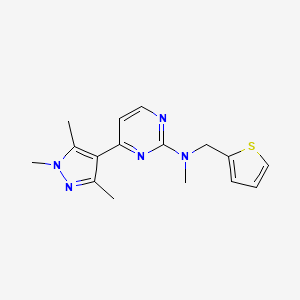
N-(1H-benzimidazol-2-ylmethyl)-N-(2-furylmethyl)prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-benzimidazol-2-ylmethyl)-N-(2-furylmethyl)prop-2-en-1-amine, also known as BFMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BFMP is a heterocyclic molecule that contains both benzimidazole and furan rings. The compound has a molecular weight of 308.37 g/mol and a melting point of 171-173°C.
Mecanismo De Acción
The exact mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-N-(2-furylmethyl)prop-2-en-1-amine is not fully understood. However, it is believed that N-(1H-benzimidazol-2-ylmethyl)-N-(2-furylmethyl)prop-2-en-1-amine exerts its therapeutic effects by targeting specific cellular pathways. In cancer cells, N-(1H-benzimidazol-2-ylmethyl)-N-(2-furylmethyl)prop-2-en-1-amine induces apoptosis by activating the caspase pathway and inhibiting the PI3K/AKT signaling pathway. Inflammatory cytokines are produced by immune cells, and N-(1H-benzimidazol-2-ylmethyl)-N-(2-furylmethyl)prop-2-en-1-amine inhibits their production by blocking the NF-κB signaling pathway. N-(1H-benzimidazol-2-ylmethyl)-N-(2-furylmethyl)prop-2-en-1-amine's antimicrobial activity is believed to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
N-(1H-benzimidazol-2-ylmethyl)-N-(2-furylmethyl)prop-2-en-1-amine has been found to have various biochemical and physiological effects. In cancer cells, N-(1H-benzimidazol-2-ylmethyl)-N-(2-furylmethyl)prop-2-en-1-amine induces DNA damage and inhibits cell proliferation. Inflammatory cytokines play a key role in the inflammatory response, and N-(1H-benzimidazol-2-ylmethyl)-N-(2-furylmethyl)prop-2-en-1-amine inhibits their production, leading to reduced inflammation. N-(1H-benzimidazol-2-ylmethyl)-N-(2-furylmethyl)prop-2-en-1-amine's antimicrobial activity is believed to be due to its ability to disrupt bacterial cell membranes, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1H-benzimidazol-2-ylmethyl)-N-(2-furylmethyl)prop-2-en-1-amine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has been shown to have low toxicity in animal studies, making it a promising candidate for further research. However, N-(1H-benzimidazol-2-ylmethyl)-N-(2-furylmethyl)prop-2-en-1-amine's mechanism of action is not fully understood, and more research is needed to fully elucidate its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-(1H-benzimidazol-2-ylmethyl)-N-(2-furylmethyl)prop-2-en-1-amine. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy in various types of cancer and to optimize its dosing and delivery. Another area of interest is its potential use as an anti-inflammatory and antimicrobial agent. More research is needed to determine its efficacy in animal models and to optimize its dosing and delivery. Additionally, the development of novel derivatives of N-(1H-benzimidazol-2-ylmethyl)-N-(2-furylmethyl)prop-2-en-1-amine may lead to compounds with improved therapeutic properties.
Métodos De Síntesis
N-(1H-benzimidazol-2-ylmethyl)-N-(2-furylmethyl)prop-2-en-1-amine can be synthesized through a multistep process involving the reaction of 2-furylmethylamine with 2-nitrobenzaldehyde, followed by reduction and cyclization reactions. The final product is obtained through a condensation reaction between the resulting intermediate and 2-furylacetaldehyde.
Aplicaciones Científicas De Investigación
N-(1H-benzimidazol-2-ylmethyl)-N-(2-furylmethyl)prop-2-en-1-amine has been found to have potential therapeutic applications in various fields of research. It has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. In cancer research, N-(1H-benzimidazol-2-ylmethyl)-N-(2-furylmethyl)prop-2-en-1-amine has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Inflammation plays a key role in various diseases, and N-(1H-benzimidazol-2-ylmethyl)-N-(2-furylmethyl)prop-2-en-1-amine has been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. N-(1H-benzimidazol-2-ylmethyl)-N-(2-furylmethyl)prop-2-en-1-amine has also been shown to have antimicrobial activity against various bacterial strains.
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-N-(furan-2-ylmethyl)prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-2-9-19(11-13-6-5-10-20-13)12-16-17-14-7-3-4-8-15(14)18-16/h2-8,10H,1,9,11-12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACIUDVOLIYPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=CC=CO1)CC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5903319.png)

![1-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-ethylpyrrolidine-3-carboxamide](/img/structure/B5903336.png)
![N-(4-ethoxybenzyl)-N-(2-methoxyethyl)-2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B5903339.png)
![N-ethyl-3-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)-N-[2-(2-methylphenoxy)ethyl]propanamide](/img/structure/B5903360.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-N-methyl-3-(1-methylpiperidin-3-yl)propanamide](/img/structure/B5903366.png)
![N-[1-(hydroxymethyl)propyl]-N-(pyridin-3-ylmethyl)-4-(2-thienyl)butanamide](/img/structure/B5903374.png)
![2-[(2-chlorobenzyl)thio]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B5903376.png)


![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(4-methoxyphenyl)butan-2-amine](/img/structure/B5903393.png)
![1-(2-amino-2-oxoethyl)-N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)piperidine-3-carboxamide](/img/structure/B5903406.png)
![N-ethyl-3,5-difluoro-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B5903410.png)
![1-(4-{[(pyridin-3-ylmethyl)(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5903413.png)